Structural Conformation: Unique Dihedral Angle Influences Molecular Recognition
The dihedral angle between the phenyl ring and the thiourea moiety in (2-methoxyphenyl)thiourea is a critical parameter for molecular docking and recognition. For this ortho-methoxy substituted compound, the dihedral angle is 65.33(2)° [1]. This is in contrast to the 1,3-bis(2-methoxyphenyl)thiourea analog, where the dihedral angles are 59.80(5)° and 73.41(4)° [2]. This specific conformation, dictated by the ortho-substitution, affects the molecule's ability to participate in intermolecular hydrogen bonding and can significantly alter its binding affinity to biological targets.
| Evidence Dimension | Dihedral angle (Phenyl ring to Thiourea group) |
|---|---|
| Target Compound Data | 65.33(2)° |
| Comparator Or Baseline | 1,3-Bis(2-methoxyphenyl)thiourea: 59.80(5)° and 73.41(4)° |
| Quantified Difference | Differs by +5.53° and -8.08° relative to the two angles of the bis-substituted analog. |
| Conditions | Single-crystal X-ray diffraction at 100 K. |
Why This Matters
For computational chemists and structural biologists, this specific dihedral angle is essential for accurate molecular modeling, docking simulations, and understanding structure-activity relationships (SAR) that cannot be replicated by unsubstituted or para-substituted analogs.
- [1] Rosli, M. M., Karthikeyan, M. S., Fun, H.-K., Razak, I. A., Patil, P. S., Holla, B. S., & Dharmaprakash, S. M. (2006). N-(2-Methoxyphenyl)thiourea. Acta Crystallographica Section E, 62(12), o5457–o5458. doi:10.1107/s1600536806049002 View Source
- [2] Arslan, H., et al. (2009). 1,3-Bis(2-methoxyphenyl)thiourea. Acta Crystallographica Section E, 65(9), o2196. doi:10.1107/S1600536809031890 View Source
